N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S3/c19-9-7-11(13-4-2-10-22-13)6-8-16-24(20,21)14-5-1-3-12-15(14)18-23-17-12/h1-5,10-11,16,19H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKXSOKZBQMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound belonging to the class of thiadiazole sulfonamides, which have garnered attention for their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular docking studies, and various case studies highlighting its efficacy against different biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with sulfonamide moieties. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Anticancer Activity
Recent studies indicate that thiadiazole sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in cytotoxic assays against various cancer cell lines.
Case Study: Cytotoxicity Testing
A series of cytotoxicity assays conducted on human cancer cell lines (e.g., HT-29 and MDA-MB-231) revealed that certain thiadiazole sulfonamides possess IC50 values in the low micromolar range. For example, a related compound demonstrated an IC50 comparable to staurosporine, a known potent anticancer agent .
Enzyme Inhibition
Thiadiazole sulfonamides have also been studied for their inhibitory effects on carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues.
Table 1: Inhibitory Activity against Carbonic Anhydrases
| Compound | hCA II IC50 (nM) | hCA IX IC50 (nM) |
|---|---|---|
| 14a | 80.3 | 29.0 |
| 14b | 1403.1 | 1082.0 |
The data indicates that modifications to the thiadiazole sulfonamide structure can enhance selectivity and potency against specific CA isoforms .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its target enzymes. These studies reveal key hydrogen bonding interactions and hydrophobic contacts that contribute to the compound's inhibitory activity.
Figure 1: Molecular Docking Interaction
The docking simulations illustrate that the thiadiazole moiety effectively occupies the active site of carbonic anhydrases, forming significant interactions with residues such as His119 and Thr200 .
Pharmacological Implications
The biological activities exhibited by this compound suggest its potential as a therapeutic agent in oncology and enzyme regulation. Its ability to inhibit tumor-associated carbonic anhydrases could lead to novel therapeutic strategies for cancer treatment by altering the tumor microenvironment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
The benzo[c][1,2,5]thiadiazole core is common in materials science and medicinal chemistry due to its electron-withdrawing nature. Key comparisons with similar compounds include:
- Electronic Modulation: The user’s compound’s thiophene and hydroxy-pentyl substituents introduce π-conjugation and polarity, contrasting with the piperazine (electron-rich) in or cyano groups (electron-withdrawing) in DTCPB .
- Pharmacological Activity : The piperazine-containing analog in exhibits M1 receptor selectivity, suggesting that the sulfonamide’s nitrogen substituent critically influences target binding. The hydroxy-pentyl-thiophene chain in the user’s compound may alter bioavailability or receptor interaction.
- Material Applications : DTCPB and related derivatives in are used in OPVs due to their charge-transport properties. The user’s compound’s thiophene moiety could enhance hole-transport capabilities compared to purely aromatic substituents.
Spectral and Structural Analysis
- IR Spectroscopy : In analogs like [4–6] (), C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches confirm tautomeric forms. The absence of C=O in triazole derivatives [7–9] highlights structural transitions . For the user’s compound, the hydroxy group would likely show O-H stretches (~3200–3600 cm⁻¹), while the thiophene C-S-C vibrations (~600–800 cm⁻¹) may overlap with thiadiazole bands.
- NMR : The thiophene protons (δ 6.5–7.5 ppm) and hydroxy-pentyl chain (δ 1.5–3.5 ppm) would distinguish the user’s compound from analogs with halogenated aryl groups (e.g., 2,4-difluorophenyl in ).
Solubility and Stability
- The hydroxy-pentyl chain improves aqueous solubility compared to fully aromatic analogs (e.g., DTCPB ), though thiophene’s hydrophobicity may offset this.
- Sulfonamide derivatives in exhibit stability under reflux conditions, suggesting robustness in synthesis. However, the hydroxy group in the user’s compound may necessitate protection during reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
